XLogP3 Lipophilicity: Intermediate Value Balances Solubility and Permeability
The target compound exhibits an XLogP3 of -0.1, placing it at an intermediate lipophilicity between the more polar 3-(hydroxymethyl) analog (XLogP3 = -0.6) and the more lipophilic 3-methoxy analog (XLogP3 = 0.5). This distinct position provides a balanced solubility-permeability profile, avoiding the excessive hydrophilicity that limits passive membrane crossing while retaining sufficient aqueous solubility for biochemical assays [1].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 |
| Comparator Or Baseline | 3-(Hydroxymethyl)-1-methyl-1H-pyrazole: XLogP3 = -0.6; 3-Methoxy-1-methyl-1H-pyrazole: XLogP3 = 0.5; 3-(Ethoxymethyl)-1-methyl-1H-pyrazole: XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.5 vs hydroxymethyl; ΔXLogP3 = -0.6 vs methoxy; ΔXLogP3 = -0.4 vs ethoxymethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release); all values from identical computational method |
Why This Matters
An XLogP3 near zero optimizes the balance between passive membrane permeability and aqueous solubility, increasing the probability of favorable ADME properties in downstream candidates relative to more polar or more lipophilic analogs.
- [1] PubChem Compound Summaries: CID 57075867 (target, XLogP3 = -0.1); CID 12845046 (hydroxymethyl, XLogP3 = -0.6); CID 18622370 (methoxy, XLogP3 = 0.5); CID 122170451 (ethoxymethyl, XLogP3 = 0.3). NCBI (2025). View Source
